Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

概要

説明

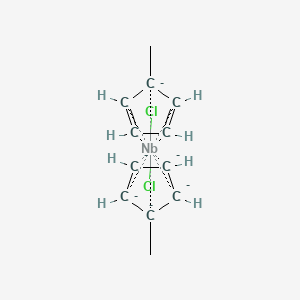

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is a chemical compound with the molecular formula C12H14Cl2Nb. It is also known as bis(methylcyclopentadienyl)niobium dichloride. This compound is part of the metallocene family, which consists of transition metal complexes with cyclopentadienyl ligands.

準備方法

The synthesis of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of niobium pentachloride with cyclopentadienyl anions. The process can be summarized as follows:

-

Synthetic Route

Reactants: Niobium pentachloride (NbCl5) and cyclopentadienyl anions (C5H5-).

Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The temperature is maintained at around -78°C to room temperature.

Procedure: Niobium pentachloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF). Cyclopentadienyl anions are then added to the solution, resulting in the formation of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- along with the by-product lithium chloride (LiCl).

-

Industrial Production Methods

- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in large reactors with precise control over temperature and atmosphere .

化学反応の分析

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Oxidizing agents such as oxygen (O2) or hydrogen peroxide (H2O2) can be used.

Products: The oxidation of this compound typically results in the formation of niobium oxides and chlorinated cyclopentadienyl derivatives.

-

Reduction

Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Products: Reduction reactions can lead to the formation of niobium hydrides and reduced cyclopentadienyl complexes.

-

Substitution

Reagents and Conditions: Substitution reactions often involve nucleophiles such as alkyl or aryl groups.

科学的研究の応用

Catalysis

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- serves as an effective catalyst in several organic reactions:

- Polymerization : It is utilized in polymerization processes, facilitating the formation of polymers with specific properties.

- Hydrogenation : The compound can catalyze hydrogenation reactions, which are essential in organic synthesis for reducing double bonds to single bonds.

Biological Applications

The biological activity of this compound has been investigated for potential therapeutic uses:

- Anticancer Properties : Research indicates that niobium-based compounds can induce oxidative stress in cancer cells, leading to increased cytotoxicity. For example, studies have shown that these compounds can upregulate reactive oxygen species (ROS), promoting apoptosis in malignant cells. Case Study : A study demonstrated that niobocene complexes enhanced oxidative stress in human cancer cell lines, resulting in significant cell death.

- Antimicrobial Activity : Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has shown promising results against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes. Case Study : Research focusing on the antibacterial activity of niobocene derivatives indicated broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria.

Medical Imaging

The compound is being explored as a potential contrast agent for biological imaging due to its coordination chemistry, which allows it to form stable complexes with biological molecules. This application could enhance imaging techniques used in medical diagnostics.

Summary of Findings

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- shows significant promise across multiple fields including catalysis, biology, and medicine. Its unique chemical properties enable it to act as a catalyst in organic reactions and exhibit potential therapeutic applications such as anticancer and antimicrobial activities. However, further research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

作用機序

The mechanism of action of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the reactivity and stability of the resulting complexes. The cyclopentadienyl ligands provide a stable environment for the niobium center, allowing it to participate in various catalytic and chemical processes .

類似化合物との比較

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- can be compared with other similar metallocene compounds, such as:

-

Titanium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

- Similar structure but contains titanium instead of niobium.

- Used as a catalyst in the Ziegler-Natta polymerization process.

-

Zirconium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

- Contains zirconium and is also used in polymerization reactions.

- Exhibits different reactivity and stability compared to the niobium compound.

-

Hafnium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-

- Contains hafnium and is used in similar applications as the niobium compound.

- Known for its high thermal stability and resistance to oxidation .

生物活性

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)-, also known as bis(methylcyclopentadienyl)niobium dichloride, is a metallocene compound with the molecular formula C12H14Cl2Nb. It is synthesized through the reaction of niobium pentachloride with cyclopentadienyl anions under inert conditions, typically resulting in a stable complex that exhibits unique chemical properties and potential biological applications.

- Molecular Weight : 322.05 g/mol

- CAS Number : 61374-51-4

- Structure : The compound features a niobium center coordinated by two chlorides and two cyclopentadienyl ligands arranged in an eta5 configuration.

The biological activity of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- is primarily attributed to its ability to form stable complexes with various biological molecules. This coordination chemistry allows it to interact with cellular targets, potentially influencing biochemical pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have explored the anticancer potential of niobium-based compounds. For instance, research indicates that metallocenes can induce oxidative stress in cancer cells, leading to increased cytotoxicity. The mechanism involves the upregulation of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis in malignant cells .

Antimicrobial Activity

Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- has also been investigated for its antimicrobial properties. Preliminary findings suggest that metallocene compounds exhibit inhibitory effects against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that niobium complexes could enhance oxidative stress in human cancer cell lines, leading to significant cell death. The effectiveness varied depending on the specific ligand environment surrounding the niobium center .

- Antimicrobial Efficacy : Research focusing on the antibacterial activity of niobocene derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The study utilized various assays to measure inhibition zones and minimum inhibitory concentrations (MICs) .

Comparative Analysis

To understand the biological activity of Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- better, it is useful to compare it with other metallocene compounds:

| Compound | Structure | Application | Biological Activity |

|---|---|---|---|

| Titanium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Ti(Cp)₂Cl₂ | Catalysis | Moderate cytotoxicity |

| Zirconium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Zr(Cp)₂Cl₂ | Polymerization | Limited studies |

| Hafnium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | Hf(Cp)₂Cl₂ | Catalysis | Antimicrobial activity observed |

Summary of Findings

The comparative analysis highlights that while Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- shows significant promise in both anticancer and antimicrobial applications, further research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

特性

IUPAC Name |

dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q-5;-1;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRATMGQHWSMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.Cl[Nb]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2Nb-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61374-51-4 | |

| Record name | Niobium,dichlorobis(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061374514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。